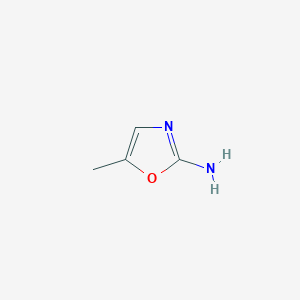
2-哌啶羧酸乙酯盐酸盐
描述
Ethyl pipecolinate hydrochloride is a heterocyclic building block. It is reported to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid.
科学研究应用
抗癌研究
哌啶衍生物,包括2-哌啶羧酸乙酯盐酸盐,在抗癌研究中显示出希望。 它们参与调控对癌症发展至关重要的关键信号通路,例如STAT-3、NF-κB和PI3k/Akt 。这些化合物可以导致细胞周期停滞并抑制癌细胞的生存能力,使其成为针对各种癌症的潜在临床药物。
作用机制
Target of Action
Ethyl Piperidine-2-carboxylate hydrochloride is a member of the piperidine chemical family It is presumed that it interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction with the olfactory system involves odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Biochemical Pathways
It is suggested that the compound may affect the olfactory system of insects, which includes a variety of biochemical pathways .
Result of Action
It is suggested that the compound interferes with the olfactory system of insects, leading to their inability to recognize host cues .
生化分析
Biochemical Properties
Ethyl Piperidine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, Ethyl Piperidine-2-carboxylate hydrochloride can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
Ethyl Piperidine-2-carboxylate hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis . It also affects metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can have significant implications for cell function and overall physiological processes.
Molecular Mechanism
The molecular mechanism of action of Ethyl Piperidine-2-carboxylate hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of cholinesterase enzymes by binding to their active sites, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. Additionally, Ethyl Piperidine-2-carboxylate hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Piperidine-2-carboxylate hydrochloride can change over time due to factors such as stability, degradation, and long-term exposure. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to Ethyl Piperidine-2-carboxylate hydrochloride can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic pathways . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Ethyl Piperidine-2-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s impact on physiological processes changes significantly beyond a certain dosage level . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Ethyl Piperidine-2-carboxylate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and lipid metabolism . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Ethyl Piperidine-2-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target tissues . Once inside the cell, Ethyl Piperidine-2-carboxylate hydrochloride can bind to intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Ethyl Piperidine-2-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of Ethyl Piperidine-2-carboxylate hydrochloride is crucial for elucidating its molecular mechanisms and biological effects.
属性
IUPAC Name |
ethyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAWPIXNSIYQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498201 | |
| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77034-33-4 | |
| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pipecolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)





